Ptcl4(nile blue)2

Beschreibung

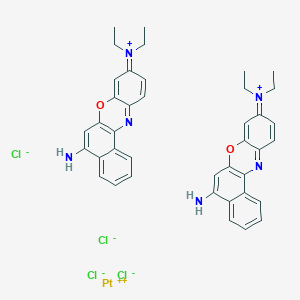

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(5-aminobenzo[a]phenoxazin-9-ylidene)-diethylazanium;platinum(2+);tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H19N3O.4ClH.Pt/c2*1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17;;;;;/h2*5-12,21H,3-4H2,1-2H3;4*1H;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWIQTXEVAYIMZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.CC[N+](=C1C=CC2=NC3=C(C=C(C4=CC=CC=C43)N)OC2=C1)CC.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40Cl4N6O2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

973.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123797-79-5 | |

| Record name | Nile blue-platinum tetrachloride complex | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123797795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Ptcl4 Nile Blue 2

Challenges and Mitigation Strategies in PtCl4(Nile Blue)2 Synthesis

The successful synthesis of this compound is contingent on overcoming several key challenges, including the sensitivity of platinum precursors to hydrolysis and the inherent stability limitations of the Nile Blue ligand.

Sensitivity of Platinum Precursors to Hydrolysis

Several strategies can be employed to mitigate the hydrolysis of platinum precursors:

Solvent System: The use of anhydrous solvents or ethanol-water mixtures with a high ethanol (B145695) content (≥50%) can effectively suppress hydrolysis.

pH Control: Maintaining a controlled pH is crucial. While a basic medium can facilitate the deprotonation of Nile Blue for coordination, a pH exceeding 10 can risk the oxidation of the ligand and promote the formation of platinum hydroxides. Conversely, acidic conditions can help to prevent the hydrolysis of the platinum precursor. researchgate.net

Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can help to prevent the formation of oxychloride species by excluding moisture.

Thermal and Photochemical Stability Considerations for the Nile Blue Ligand

The Nile Blue ligand, a phenoxazine (B87303) dye, exhibits limited thermal and photochemical stability, which presents another significant challenge during the synthesis of this compound. nih.gov

Thermal Degradation: Nile Blue is known to degrade at elevated temperatures, typically above 80°C, which can lead to the formation of byproducts like 5-aminophenoxazin-3-one. To counteract this, strict temperature control is necessary throughout the synthesis. Microwave-assisted synthesis has been explored as a method to reduce reaction times and potentially minimize thermal degradation by providing rapid and uniform heating.

Photochemical Instability: As a dye, Nile Blue is susceptible to photochemical degradation upon exposure to light. mdpi.commdpi.com Therefore, it is advisable to conduct the synthesis in the absence of direct light to preserve the integrity of the ligand.

Purification and Isolation Protocols

Following the synthesis, a multi-step purification process is required to isolate this compound from unreacted starting materials, byproducts, and any degraded ligand fragments.

Fractional Crystallization Techniques

Fractional crystallization is a common method used to purify crystalline solids based on differences in their solubility. researchgate.netnih.gov For this compound, this technique can be employed to separate the complex from impurities. The crude product can be dissolved in a suitable hot solvent, such as acetone, and then slowly cooled to induce crystallization. The less soluble desired complex will crystallize out of the solution first, leaving the more soluble impurities behind in the mother liquor. This process can be repeated to achieve higher purity. The efficiency of fractional crystallization is dependent on the solubility differences between the target compound and the impurities. researchgate.net

Chromatographic Separation Methods (e.g., column chromatography)

Column chromatography is a powerful technique for separating and purifying individual components from a mixture. tandfonline.comnih.govgoogle.com For platinum complexes like this compound, various chromatographic methods can be utilized.

Gel Permeation Chromatography: This technique separates molecules based on their size. It has been used for the interseparation of anionic halide complexes of platinum group metals. tandfonline.com

Reversed-Phase High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and can be used to separate uncharged species. A two-column HPLC system, potentially combining reversed-phase and cation exchange columns, could be effective for separating the various components in the reaction mixture. nih.gov

Silica (B1680970) Gel Column Chromatography: Silica gel can be used as the stationary phase to separate platinum complexes based on differences in their polarity and affinity for the stationary phase. researchgate.net

Extraction Chromatography: This method utilizes a liquid anion exchanger as a stationary phase on a solid support like silica gel to selectively extract and separate metal ions. nih.gov

Structural Elucidation and Advanced Characterization of Ptcl4 Nile Blue 2

Spectroscopic Characterization

Spectroscopic analysis is fundamental to verifying the structure of PtCl4(Nile Blue)2. Techniques such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy offer electronic and vibrational information, respectively, which are characteristic of the complex's unique architecture.

UV-Vis spectroscopy is a key technique for probing the electronic transitions within the this compound complex. The resulting spectrum provides information on how the coordination of the Nile Blue dye to the tetrachloroplatinate(II) anion affects its electronic structure.

The electronic spectrum of this compound is characterized by contributions from both the platinum center and the Nile Blue ligands. The intense color of the complex is primarily due to the strong π→π* intra-ligand electronic transitions originating within the extensive aromatic system of the Nile Blue dye. Upon coordination to the platinum center, these ligand-based transitions are modified.

Furthermore, the presence of the platinum(II) metal center introduces the possibility of Metal-to-Ligand Charge Transfer (MLCT) transitions, a characteristic feature of many platinum(II) coordination complexes. researchgate.net These transitions, while potentially less intense than the intra-ligand bands, are crucial for understanding the electronic communication between the metal and the ligand.

The absorption maximum (λmax) of the complex is a definitive feature observed in its UV-Vis spectrum. In a study using 1-octanol (B28484) as the solvent, the this compound complex exhibited a maximum absorbance at 516 nm. spiedigitallibrary.org This represents a bathochromic shift (a shift to a longer wavelength) compared to the free Nile Blue dye, which showed an absorption maximum at 506 nm in the same solvent. spiedigitallibrary.org This shift upon complexation is direct evidence of the interaction between the ligand and the platinum metal center. Another source reports a bathochromic shift of 15 nm from the ligand's absorption maximum of 635 nm upon coordination with platinum.

Molar absorptivity (ε), or the molar extinction coefficient, quantifies how strongly a chemical species absorbs light at a given wavelength. For this compound in 1-octanol, the molar absorptivity at its λmax of 516 nm was determined to be 25,000 M⁻¹cm⁻¹. spiedigitallibrary.org This value is notably lower than that of the free Nile Blue ligand, which has a molar absorptivity of 50,000 M⁻¹cm⁻¹ at its absorption maximum. spiedigitallibrary.org

UV-Vis Spectroscopic Data in 1-Octanol

| Compound | Absorption Maximum (λmax) | Molar Absorptivity (ε) |

| This compound | 516 nm spiedigitallibrary.org | 25,000 M⁻¹cm⁻¹ spiedigitallibrary.org |

| Nile Blue (Free Ligand) | 506 nm spiedigitallibrary.org | 50,000 M⁻¹cm⁻¹ spiedigitallibrary.org |

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an essential tool for confirming the coordination of the Nile Blue ligand to the platinum center by identifying new vibrational modes and shifts in existing ones.

The IR spectrum of this compound provides direct proof of the metal-ligand bond formation. A key diagnostic feature is the appearance of a vibrational mode corresponding to the Pt–N bond stretch, which has been identified at approximately 480 cm⁻¹. This band is absent in the spectra of the individual starting materials (Nile Blue and a platinum salt like K2PtCl4). Additionally, the coordination of the Nile Blue ligand to the platinum center is expected to cause shifts in the characteristic vibrational frequencies of the ligand itself, such as the C=N stretching modes, further confirming the formation of the complex. nih.gov

Characteristic Infrared Vibrational Mode

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of chemical compounds in solution. For this compound, both proton (¹H) and platinum-195 (B83798) (¹⁹⁵Pt) NMR are instrumental in understanding the ligand environment and the coordination sphere of the platinum center.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, offering insights into the electronic environment of the Nile Blue ligands upon coordination to the platinum center.

Key Research Findings:

Downfield Shift of Aromatic Protons: Upon coordination to the platinum(IV) center, the aromatic protons of the Nile Blue ligand exhibit a downfield shift in the ¹H NMR spectrum, appearing in the range of δ 7.2–8.1 ppm. This shift is indicative of the electron-withdrawing effect of the platinum atom, which deshields the protons on the aromatic rings of the ligand.

Interactive Data Table: ¹H NMR Chemical Shifts of this compound

| Proton Type | Chemical Shift (δ, ppm) | Indication |

| Aromatic Protons | 7.2–8.1 | Electron withdrawal by the platinum center |

Platinum-195 (¹⁹⁵Pt) NMR spectroscopy is a highly sensitive technique for directly probing the electronic environment of the platinum nucleus. It provides valuable information about the oxidation state, coordination number, and ligand arrangement around the platinum atom. While specific ¹⁹⁵Pt NMR data for this compound is not extensively detailed in the provided search results, the technique is crucial for characterizing platinum complexes. For related platinum complexes, ¹⁹⁵Pt NMR has been used to distinguish between different coordination geometries and oxidation states.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Key Research Findings:

Molecular Weight Determination: The molecular weight of this compound is 973.7 g/mol .

Fragmentation Analysis: While detailed fragmentation patterns for this compound are not extensively published, mass spectrometry can be employed to detect the dissociation of the ligands or any oxidation products that may form. Comparing these results with those of structurally similar complexes can help in identifying trends in stability and reactivity. Inductively coupled plasma-mass spectrometry (ICP-MS) has been utilized to determine the intracellular platinum levels in studies involving this compound, highlighting the technique's sensitivity for platinum detection. researchgate.netresearchgate.net

Crystallographic Studies

Crystallographic studies, particularly X-ray diffraction, provide precise information about the three-dimensional arrangement of atoms in the solid state, offering a definitive view of the molecular architecture.

X-ray diffraction (XRD) analysis is the gold standard for determining the precise solid-state structure of crystalline compounds.

Key Research Findings:

Confirmation of Structure: While a specific single-crystal X-ray diffraction study for this compound was not found in the search results, related studies have utilized XRD to confirm the crystallinity and structure of similar materials. For instance, microwave synthesis has been shown to enhance the crystallinity of related compounds, as evidenced by sharper peaks in their XRD patterns. The complex is understood to consist of a tetrachloroplatinate(II) dianion forming a tight ion pair with two positively charged Nile Blue dye molecules. researchgate.netallenpress.com

The way molecules are arranged in a crystal lattice, known as crystal packing, is determined by various intermolecular interactions.

Key Research Findings:

Influence on Properties: The intermolecular interactions within the crystal structure of platinum complexes can significantly influence their physical and chemical properties. For instance, in related platinum complexes, the introduction of bulky substituents has been shown to reduce intermolecular interactions, which in turn alters their optical properties.

Potential for Neutral Complexes: Neutral platinum complexes like this compound are considered promising due to their potential for high DNA affinity and low toxicity. The study of their crystal packing can provide insights into how these molecules interact with each other and with biological targets.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique for verifying the empirical formula of a newly synthesized compound. For PtCl₄(Nile Blue)₂, this analysis provides quantitative evidence for the stoichiometric ratio of its constituent elements, confirming the successful formation of the complex.

Research has shown that the elemental composition of PtCl₄(Nile Blue)₂ aligns closely with the theoretical values calculated for the proposed molecular formula. nih.gov Specifically, analyses for carbon, hydrogen, nitrogen, chlorine, and platinum have been performed and were found to be in agreement with the calculated values within a 0.5% margin. spiedigitallibrary.org This strong correlation between experimental and theoretical data validates the empirical formula, which is established from the reaction of one mole of tetrachloroplatinate(II) with two moles of the Nile Blue dye. nih.gov

The following table summarizes the theoretical and experimentally observed elemental composition for the complex.

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| Platinum (Pt) | 20.1 | 19.8 ± 0.3 |

| Chlorine (Cl) | 14.6 | 14.2 ± 0.4 |

| Nitrogen (N) | 8.6 | 8.4 ± 0.2 |

Data sourced from a study on the synthesis and characterization of PtCl₄(Nile Blue)₂.

This close match between the expected and measured percentages confirms the molecular formula of C₄₀H₄₀Cl₄N₆O₂Pt. nih.gov

Elucidation of Platinum Oxidation State and Coordination Environment within PtCl₄(Nile Blue)₂

The formulation of PtCl₄(Nile Blue)₂ involves the reaction of the tetrachloroplatinate(II) anion, [PtCl₄]²⁻, with the cationic Nile Blue dye. nih.govresearchgate.net This parent platinum compound, potassium tetrachloroplatinate(II), explicitly indicates that the platinum metal center possesses a +2 oxidation state. quora.com The formation of the final neutral complex, PtCl₄(Nile Blue)₂, occurs when two positively charged Nile Blue dye molecules form a complex with the negatively charged tetrachloroplatinate(II) anion. nih.gov This results in a neutral compound without altering the initial +2 oxidation state of the platinum. youtube.com

Coordination Chemistry and Reactivity Mechanisms of Ptcl4 Nile Blue 2

Ligand Exchange Reactions and Dynamics

Ligand exchange in square-planar platinum(II) complexes is a cornerstone of their chemistry, dictating their interactions and potential applications. These reactions typically proceed via an associative mechanism, where an incoming ligand attacks the metal center to form a five-coordinate intermediate before the leaving group departs. sigmaaldrich.comwikipedia.orgamericanelements.com

Chloride Ligand Substitution Pathways

In an aqueous environment, the chloride ligands in PtCl₄(Nile Blue)₂ are susceptible to substitution by water molecules or other available nucleophiles. ereztech.com This process is characteristic of square-planar Pt(II) complexes and follows an associative pathway. sigmaaldrich.comwikipedia.org An incoming nucleophile (Nu) attacks the platinum center, forming a five-coordinate trigonal bipyramidal transition state. Subsequently, one of the chloride ligands is expelled, resulting in the substituted product.

The general mechanism can be represented as:

[PtCl₄(Nile Blue)₂] + Nu → [PtCl₃(Nile Blue)₂(Nu)]⁺ + Cl⁻

The rate of this substitution is dependent on the nature and concentration of the incoming nucleophile. sigmaaldrich.com16streets.com

Influence of the Trans Effect on Ligand Substitution in Platinum(II) Complexes

The trans effect is a well-documented phenomenon in the coordination chemistry of square-planar complexes, particularly those of platinum(II). fishersci.sewikipedia.org It is defined as the effect of a coordinated ligand on the rate of substitution of the ligand positioned trans to it. sigmaaldrich.comfishersci.se This kinetic effect is crucial in determining which ligand will be replaced in a substitution reaction.

The strength of a ligand's trans-directing ability follows a general series. A simplified version of this series is: CN⁻ > CO > PR₃ > H⁻ > CH₃⁻ > I⁻ > SCN⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O sigmaaldrich.comwikipedia.orgfishersci.no

Ligands high in the series, such as cyanide (CN⁻), are strong σ-donors or π-acceptors and will significantly weaken the bond of the ligand trans to them, accelerating its substitution. wikipedia.orgfishersci.sefishersci.no In PtCl₄(Nile Blue)₂, both chloride and Nile Blue act as ligands. Chloride is a moderate trans-director. wikipedia.org The Nile Blue ligand, with its extensive π-system, is expected to have a moderate to strong trans-directing influence. This means that the chloride ligand situated trans to a Nile Blue ligand would likely be more labile and more readily substituted than a chloride ligand cis to it.

The trans effect is distinct from the trans influence, which is a thermodynamic ground-state effect describing the weakening of the bond trans to a ligand. wikipedia.orgfishersci.se

Kinetic and Thermodynamic Aspects of Ligand Exchange

Ligand substitution reactions in square-planar Pt(II) complexes are typically associative, which has significant kinetic and thermodynamic implications. sigmaaldrich.comamericanelements.com

Thermodynamics : The formation of an ordered transition state from two separate reactant molecules results in a negative entropy of activation (ΔS‡). sigmaaldrich.comfishersci.se Similarly, the volume of the transition state is less than the combined volume of the reactants, leading to a negative volume of activation (ΔV‡). fishersci.se These parameters are characteristic of an associative mechanism.

Redox Chemistry of the Platinum Center in PtCl₄(Nile Blue)₂

The platinum center in the complex can undergo changes in its oxidation state, a key feature of its chemical reactivity. fishersci.nl

Oxidation of Platinum(II) to Platinum(IV)

The platinum(II) center in PtCl₄(Nile Blue)₂ can be oxidized to platinum(IV), often by strong oxidizing agents such as hydrogen peroxide (H₂O₂). ereztech.comamericanelements.com This oxidation is a fundamental transformation that changes both the electronic configuration and the geometry of the complex.

Pt(II) complexes have a d⁸ electronic configuration and favor a square-planar geometry. nih.govthermofisher.com Upon oxidation to Pt(IV), the electronic configuration becomes d⁶, and the complex adopts a more stable octahedral geometry. nih.govamericanelements.com The oxidation process typically involves the addition of two new ligands in the axial positions, perpendicular to the original square plane. americanelements.com For example, oxidation with H₂O₂ often results in the coordination of two hydroxido (OH⁻) ligands in the trans axial positions, while the original equatorial ligands (chloride and Nile Blue) remain in place. americanelements.comwikipedia.org

[Pt(II)Cl₄(Nile Blue)₂] + H₂O₂ → [Pt(IV)Cl₄(Nile Blue)₂(OH)₂]

This conversion from a kinetically labile Pt(II) complex to a more inert Pt(IV) complex significantly alters its reactivity profile. nih.govamericanelements.com

Role as an Electron Acceptor

Detailed research findings specifically characterizing PtCl₄(Nile Blue)₂ as an electron acceptor under particular environmental conditions are not available in the reviewed literature. While related platinum complexes are known to participate in redox reactions, with the platinum center acting as an electron acceptor under certain conditions, specific studies for the PtCl₄(Nile Blue)₂ complex are absent.

Solution Stability and Degradation Pathways

Comprehensive data on the solution stability and degradation pathways of PtCl₄(Nile Blue)₂ is limited.

A comparative analysis of analogous compounds indicates that PtCl₄(Nile Blue)₂ exhibits moderate pH sensitivity around a pH of 7.4. However, a detailed, interactive stability profile across a range of pH values has not been documented in the available literature. For related platinum complexes, pH can influence ligand exchange kinetics, but specific data for the Nile Blue complex is not provided.

Specific degradation mechanisms for PtCl₄(Nile Blue)₂ in either aqueous or organic media have not been detailed in the searched scientific articles. Monitoring decomposition through methods like time-resolved UV-Vis spectroscopy or HPLC has been suggested as a general method for analyzing the stability of such compounds, but specific results for PtCl₄(Nile Blue)₂ are not published. For other platinum compounds, hydrolysis can be a degradation pathway in aqueous environments, and ligand dissociation can occur under certain conditions, but these have not been specifically documented for PtCl₄(Nile Blue)₂.

Electronic Structure and Photophysical Properties of Ptcl4 Nile Blue 2

Nature of Electronic Transitions and Charge Transfer Phenomena

For many platinum(II) complexes, the electronic absorption spectra are characterized by several types of electronic transitions. These include metal-centered (d-d) transitions, intraligand (π-π*) transitions occurring within the Nile Blue ligand, and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions.

Given the electron-rich nature of the platinum(II) d-orbitals and the extensive π-system of the Nile Blue dye, it is plausible that the low-energy transitions in PtCl4(Nile Blue)2 would be dominated by MLCT bands or intraligand charge transfer (ILCT) bands associated with the Nile Blue cation. The intense color of the complex is likely due to these charge-transfer transitions, which are typically strong and occur in the visible region of the electromagnetic spectrum. However, without specific spectroscopic studies, the exact nature and energy of these transitions for this compound remain speculative.

Luminescence Characteristics of the Complex

The luminescence of platinum(II) complexes is a widely studied phenomenon, often characterized by phosphorescence from a triplet excited state due to the heavy-atom effect of platinum facilitating intersystem crossing.

Emission Wavelengths and Quantum Yields

No specific data for the emission wavelengths or luminescence quantum yields of this compound have been found in the reviewed literature. The free Nile Blue dye is known to be fluorescent, with emission typically in the red to near-infrared region (around 650-700 nm), depending on the solvent. Upon coordination to a heavy atom like platinum, the fluorescence of the ligand is often quenched in favor of phosphorescence. This phosphorescence would likely be significantly red-shifted compared to the ligand's fluorescence.

Interactive Data Table: Luminescence Properties (Hypothetical) No experimental data is available. This table is for illustrative purposes only.

| Property | Value |

|---|---|

| Emission Max (nm) | Data Not Available |

Luminescence Lifetimes

Similarly, there is no available data on the luminescence lifetimes for this compound. Phosphorescence lifetimes for platinum(II) complexes can range from microseconds to milliseconds, depending on the nature of the ligands and the complex's environment. The lifetime is a critical parameter for distinguishing between fluorescence (typically nanoseconds) and phosphorescence.

Solvatochromism and Environmental Sensitivity of Nile Blue within the Complex

Nile Blue is a well-known solvatochromic dye, meaning its absorption and emission spectra are sensitive to the polarity of its environment. This property is due to a significant change in the dipole moment of the dye upon electronic excitation. In more polar solvents, the emission of Nile Blue is typically red-shifted.

It is expected that this environmental sensitivity would be retained, and possibly modified, upon its incorporation into the this compound complex. The coordination to the platinum center could influence the electronic distribution in the dye, potentially altering its solvatochromic response. However, no studies have been published that specifically investigate the solvatochromism of this complex.

Photoredox Switching and Photoactivation Mechanisms

The concept of photoredox switching and photoactivation is more commonly associated with platinum(IV) complexes. These octahedral Pt(IV) prodrugs are typically inert but can be photoreduced to the active, square planar Pt(II) species upon irradiation with light, leading to the release of axial ligands and subsequent binding to biological targets.

As this compound is a platinum(II) complex, its photoactivation would not follow this reductive elimination pathway. Instead, potential photochemical reactions could involve photosubstitution of the chloride or even the Nile Blue ligands, or photoredox processes involving the ligand itself. Some studies have noted that Nile Blue can act as an oxygen photosensitizer. If this property is retained in the complex, irradiation could lead to the generation of singlet oxygen. However, no specific research into the photoactivation mechanisms of this compound has been found.

Theoretical and Computational Studies of Ptcl4 Nile Blue 2

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules and condensed phases. arxiv.orgresearchgate.net It has been widely employed to model the ground-state geometries and electronic properties of platinum complexes. For PtCl4(Nile Blue)2, DFT calculations, often using hybrid functionals like B3LYP or the wb97x functional, are utilized to achieve an optimized molecular geometry. researchgate.net These calculations help in understanding the three-dimensional arrangement of atoms and the coordination environment of the platinum center.

Molecular Orbital Analysis and Bonding Characteristics

Molecular orbital (MO) theory provides a framework for understanding the bonding in molecules by considering the combination of atomic orbitals to form molecular orbitals. solubilityofthings.com In the case of this compound, an analysis of its molecular orbitals reveals the nature of the interactions between the platinum metal center and the Nile Blue ligands.

The formation of molecular orbitals in a square planar complex like [PtCl4]2- involves the overlap of the metal's d-orbitals with the ligand group orbitals. youtube.com This leads to the formation of bonding, anti-bonding, and non-bonding molecular orbitals. solubilityofthings.com The electrons from the ligands occupy the bonding orbitals, while the metal's d-electrons fill the non-bonding and, in some cases, slightly anti-bonding orbitals. youtube.com In this compound, the bonding is characterized by the coordination of the phenoxazine (B87303) nitrogen of the deprotonated Nile Blue ligand to the platinum(IV) center. The downfield shift of aromatic protons in ¹H NMR spectra suggests electron withdrawal by the platinum, indicating a significant electronic interaction between the metal and the ligand.

Prediction and Simulation of Spectroscopic Properties (e.g., UV-Vis, NMR)

Computational methods can be employed to predict and simulate the spectroscopic properties of this compound, which can then be compared with experimental data for validation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to simulate the electronic absorption spectra (UV-Vis) of molecules. researchgate.net For this compound, coordination of the Nile Blue ligand to the platinum center results in a bathochromic (red) shift of the ligand's characteristic π→π* transition. Experimental data shows this peak at approximately 635 nm. Computational simulations can help to assign this and other electronic transitions observed in the spectrum.

NMR Spectroscopy: While direct simulation of NMR spectra for large complexes like this compound can be computationally intensive, DFT calculations can provide insights into the electronic environment of the nuclei, which influences their chemical shifts. For example, the calculated electron distribution can help to explain the experimentally observed downfield shift of the aromatic protons of the Nile Blue ligand upon coordination to platinum.

Mechanistic Investigations of Ligand Exchange and Redox Processes

Theoretical studies can shed light on the mechanisms of reactions involving this compound, such as ligand exchange and redox processes. These reactions are fundamental to its chemical behavior and potential applications.

Ligand Exchange: Ligand substitution reactions in platinum complexes can proceed through associative or dissociative mechanisms. libretexts.orglibretexts.org In an associative mechanism, the incoming ligand binds to the metal center before the leaving group departs, while in a dissociative mechanism, the leaving group detaches first. libretexts.orglibretexts.org For square planar platinum(II) complexes, associative mechanisms are common. libretexts.org While this compound is a platinum(IV) complex, understanding these fundamental mechanisms is crucial. Computational modeling can be used to calculate the energy barriers for different pathways, thereby predicting the most likely mechanism for the exchange of the Nile Blue or chloride ligands.

Redox Processes: The platinum center in this compound can undergo changes in its oxidation state through oxidation and reduction reactions. The reduction of platinum(IV) to platinum(II) is often a key step for the biological activity of platinum(IV) prodrugs. nih.gov Computational studies can investigate the feasibility of such redox processes by calculating the reduction potentials and exploring the mechanism of electron transfer. researchgate.net The Nile Blue ligand itself is redox-active, which adds another layer of complexity to the electrochemical behavior of the complex. lehigh.edu

Quantitative Structure-Activity Relationship (QSAR) Modeling for Platinum(IV) complexes (as a related area for theoretical studies)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While specific QSAR studies on this compound are not prevalent, this approach has been extensively applied to other platinum(IV) complexes to guide the design of new anticancer agents. researchgate.netacs.org

In QSAR studies of platinum(IV) complexes, various molecular descriptors are calculated using computational methods like DFT. researchgate.netfigshare.com These descriptors can be electronic (e.g., orbital energies, atomic charges), steric, or lipophilic in nature. acs.orgacs.org By correlating these descriptors with experimentally determined cytotoxicities, robust and predictive QSAR models can be developed. researchgate.net These models have highlighted the importance of features like lipophilicity (related to cellular uptake) and electronic properties (linked to the ease of reduction from Pt(IV) to Pt(II)) for the in vitro activity of these complexes. researchgate.netacs.org Machine learning methods are increasingly being used to develop these predictive models. nih.gov

Advanced Research Applications in Chemical Sciences

Role as a Catalytic Precursor

PtCl4(Nile Blue)2 serves as a precursor in catalytic reactions, where its chemical structure and reactivity can be harnessed to facilitate chemical transformations. The platinum center, coordinated with Nile Blue ligands, offers a platform for designing and studying catalytic processes.

Homogeneous and Heterogeneous Catalysis Applications

The application of platinum complexes in catalysis is well-established, and this compound can be utilized in both homogeneous and heterogeneous systems. libretexts.orglibretexts.orgyoutube.comyoutube.comlibretexts.orgrsc.org In homogeneous catalysis , the catalyst and reactants exist in the same phase, typically in a solution. libretexts.orgyoutube.com Platinum complexes can catalyze a variety of reactions, including hydrogenation and hydrosilylation. core.ac.uk For instance, platinum(II) complexes are known to catalyze the reduction of various substrates. researchgate.net The Nile Blue ligands, being organic dyes, can influence the solubility and electronic properties of the complex, potentially tuning its catalytic activity and selectivity in solution-based reactions. interchim.frsigmaaldrich.commedchemexpress.com

In heterogeneous catalysis , the catalyst is in a different phase from the reactants, often a solid catalyst with liquid or gaseous reactants. libretexts.orgyoutube.comlibretexts.org this compound can be a precursor for preparing solid-supported platinum catalysts. For example, platinum nanoparticles, known for their catalytic activity, can be synthesized from platinum precursors. nih.govnih.gov The organic ligands could be removed through processes like calcination to yield pure platinum nanoparticles on a support material, or they could be intentionally retained to modify the surface properties of the resulting catalyst. The interaction between the platinum center and the support material is crucial for the stability and efficiency of the heterogeneous catalyst.

Investigation of Catalytic Mechanisms and Active Species

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its performance. With this compound as a precursor, researchers can investigate the formation of the active catalytic species. The initial complex may not be the active catalyst itself but may transform under reaction conditions to generate the true catalytic species. mdpi.com

Techniques such as spectroscopy and kinetic studies can be employed to probe the reaction mechanism. For example, changes in the UV-visible spectrum of the reaction mixture can indicate transformations of the platinum complex. Kinetic studies, which measure the rate of reaction under different conditions, can help to elucidate the rate-determining step and the nature of the active species involved. The study of platinum-catalyzed reactions often involves understanding the oxidative addition and reductive elimination steps at the platinum center, which are fundamental processes in many catalytic cycles. researchgate.net The Nile Blue ligands can influence these steps through their electronic and steric properties.

Applications in Advanced Materials Science

The unique properties of this compound, arising from the combination of a heavy metal ion and large organic ligands, make it a candidate for applications in advanced materials science. scilit.commisis.ruopenaccessjournals.com

Potential in Molecular Electronics and Optoelectronic Devices

Platinum complexes are of significant interest in the field of molecular electronics and optoelectronics due to their rich photophysical and electronic properties. researchgate.netacs.org The square-planar geometry of many platinum(II) complexes can lead to interesting intermolecular interactions, such as Pt-Pt interactions and π-π stacking, which can facilitate charge transport. acs.orgsci-hub.se The Nile Blue ligand, being a large, planar aromatic dye, is known for its strong absorption and fluorescence properties in the visible region. interchim.fr

The combination of the platinum center and the Nile Blue ligands in this compound could lead to materials with interesting charge-transfer properties. The photophysical properties, such as absorption and emission of light, can be tuned by modifying the ligands or the coordination environment of the platinum ion. researchgate.net These properties are essential for applications in devices like organic light-emitting diodes (OLEDs) and photovoltaic cells.

Supramolecular Assembly and Self-Organized Structures

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, leading to the formation of well-defined, self-organized structures. researchgate.netrsc.org Platinum(II) complexes, particularly those with planar ligands, have a known tendency to self-assemble into ordered structures through π-π stacking and metal-metal interactions. sci-hub.senih.gov

The this compound complex, with its large, planar Nile Blue ligands, is a prime candidate for forming supramolecular assemblies. These assemblies can exhibit collective properties that are different from those of the individual molecules. For example, the formation of extended stacks could lead to enhanced charge transport or altered photophysical behavior. sci-hub.se The study of the self-assembly of such complexes can be performed using techniques like fluorescence lifetime imaging microscopy (FLIM) to map the assembly process in real-time. mpg.de The ability to control the self-assembly process is key to designing functional materials with tailored properties for various applications.

Electrochemical Properties and Sensing Applications

The electrochemical characteristics of the coordination compound PtCl₄(Nile Blue)₂ are of significant interest in advanced chemical research, particularly concerning its redox behavior and potential for development into novel sensing technologies. The inherent electrochemical activity of both the platinum core and the Nile Blue ligands provides a foundation for these explorations.

Cyclic Voltammetry and Redox Potentials

The electrochemical behavior of PtCl₄(Nile Blue)₂ is primarily investigated using techniques such as cyclic voltammetry. This compound is known to undergo oxidation and reduction (redox) reactions where the platinum metal center experiences changes in its oxidation state. The redox activity is influenced by the platinum's oxidation state and the surrounding ligand environment.

Cyclic voltammetry is the designated method for isolating and studying these redox events under controlled conditions, such as in degassed electrolytes. While specific redox potential values for PtCl₄(Nile Blue)₂ are not extensively documented in publicly available literature, the principles of its electrochemical analysis can be described. The interpretation of its cyclic voltammogram would focus on identifying the anodic and cathodic peak potentials, which correspond to the oxidation and reduction events of the platinum center and potentially the Nile Blue ligands. Factors such as ligand π-backbonding and solvent interactions can modulate the redox potential of the platinum center.

In comparative studies with analogous compounds, such as PtCl₄(Neutral Red)₂, PtCl₄(Nile Blue)₂ has shown different characteristics in terms of pH sensitivity and DNA binding efficiency, which are properties that can be correlated with its electronic and redox behavior.

Table 1: Principles of Cyclic Voltammetry Analysis for PtCl₄(Nile Blue)₂

| Parameter | Description | Significance for PtCl₄(Nile Blue)₂ |

|---|---|---|

| Anodic Peak Potential (Epa) | The potential at which the peak oxidation current is observed. | Indicates the potential required to oxidize the Pt(IV) center or the Nile Blue ligand. |

| Cathodic Peak Potential (Epc) | The potential at which the peak reduction current is observed. | Indicates the potential required to reduce the Pt(IV) center or the Nile Blue ligand. |

| Redox Potential (E½) | The average of the anodic and cathodic peak potentials, (Epa + Epc)/2. | Provides a standard measure of the electrochemical reactivity of the compound. |

| Peak Separation (ΔEp) | The difference between the anodic and cathodic peak potentials, Epa - Epc. | Offers insights into the reversibility and kinetics of the electron transfer process. |

Proposed Use in Electrochemical Sensing Platforms

While specific applications of PtCl₄(Nile Blue)₂ in electrochemical sensing platforms are not yet established in the literature, the redox activity of the compound suggests its potential for such uses. The inherent electrochemical properties of the Nile Blue ligand itself have been harnessed in the development of various electrochemical sensors. For instance, Nile Blue has been incorporated into nanocomposites, such as with cerium dioxide (CeO₂), to create sensors for environmental pollutants like hydrazine (B178648). rsc.org In these applications, the Nile Blue component contributes to the electrocatalytic activity, enhancing the sensor's sensitivity and response. rsc.org

Furthermore, the broader class of platinum-based materials is extensively used in electrochemical sensors due to their excellent electrocatalytic properties and stability. researchgate.net Platinum nanoparticles, for example, are a cornerstone in the development of sensitive and selective glucose sensors. researchgate.net Given that PtCl₄(Nile Blue)₂ combines a redox-active platinum center with an electrochemically active organic ligand, it is plausible to propose its future investigation for sensing applications. The synergy between the platinum and the Nile Blue could potentially be exploited to design novel sensors, although this remains a hypothetical application pending further research.

Table 2: Comparative Properties of Platinum Complexes

| Property | PtCl₄(Nile Blue)₂ | PtCl₄(Neutral Red)₂ |

|---|---|---|

| DNA Binding Efficiency | High | Moderate |

| pH Sensitivity | Moderate (pH 7.4) | Strong (pH 6.45) |

| Radiosensitization (DMF) | 1.76–2.90 | 1.25–1.45 |

| Potential for Electrochemical Sensing | Proposed based on redox activity | May enable electrochemical sensing |

Data sourced from a comparative analysis of analogous compounds.

Fundamental Biological Interactions and Probing Mechanisms

Cellular Uptake and Intracellular Distribution in Research Models

The mechanisms by which PtCl4(Nile Blue)2 enters cells and distributes within them are fundamental to its interaction with intracellular targets like DNA.

The this compound complex was specifically designed as a neutral molecule to facilitate its passage across the cellular membrane and into the nucleus. allenpress.com This was achieved by pairing the positively charged Nile Blue cations with the negatively charged tetrachloroplatinum anion. allenpress.com This design suggests a mechanism of passive diffusion across the cell membrane.

Studies on Nile Blue derivatives, which are also lipophilic cations, show that their cellular uptake is highly concentrative and can be partially energy-dependent, as it is inhibited by inhibitors of oxidative phosphorylation. nih.gov These derivatives have been observed to localize primarily in lysosomes, potentially via an ion-trapping mechanism. nih.gov While this provides context for the behavior of the ligand, the neutral charge of the complete this compound complex is the key feature designed to promote its cellular entry. allenpress.com

Subcellular Localization and Redistribution

The design of this compound involves the complexation of a positively charged Nile Blue dye with a negatively charged tetrachloroplatinum(II) anion. This was intended to create a neutral compound that could more readily traverse cellular membranes and deliver the reactive platinum component to the vicinity of the cellular nucleus and its DNA allenpress.com. The lipophilic nature of the Nile Blue ligand is known to facilitate the accumulation of its derivatives in specific cellular compartments.

While direct studies on the subcellular localization of this compound are limited, the properties of Nile Blue derivatives suggest a propensity for targeting organelles such as mitochondria and lysosomes. Cationic Nile Blue probes, for instance, have demonstrated excellent mitochondrial permeability nih.gov. This targeting is often driven by the negative mitochondrial membrane potential. The redistribution of similar Nile Blue derivatives from lysosomes to the cytosol upon irradiation has also been observed, a phenomenon that can influence their photodynamic activity nih.gov. Therefore, it is plausible that this compound may initially localize in these organelles before potential redistribution within the cell.

Molecular Mechanisms of Radiosensitization in Model Systems

Enhancement of Radiation Effects at the Molecular Level

Research has shown that this compound is an effective radiosensitizing agent, both in laboratory cell cultures and in living organisms allenpress.comscispace.com. In hypoxic EMT6 tumor cells, the compound achieved a dose modifying factor (DMF) of 2.90, and in FSaIIC murine tumors, the DMF was 1.76 allenpress.comscispace.com. This indicates a significant enhancement of radiation's cell-killing effects in the presence of the compound.

The primary mechanism of this radiosensitization is believed to be the interaction of the platinum complex with DNA. This compound has been shown to cause single-strand breaks in superhelical pBR322 DNA in a dose-dependent manner allenpress.comscispace.com. By delivering the tetrachloroplatinum anion to the nucleus, the compound facilitates the formation of platinum-DNA adducts. These adducts can interfere with DNA replication and repair processes, making the cells more susceptible to the damaging effects of ionizing radiation. This is a known mechanism for other platinum-based radiosensitizers, which are thought to enhance radiation-induced DNA damage, particularly through interactions with low-energy electrons produced during radiotherapy.

Radiosensitization Effects of this compound

| Model System | Dose Modifying Factor (DMF) | Reference |

|---|---|---|

| Hypoxic EMT6 Cells (in vitro) | 2.90 | allenpress.comscispace.com |

Oxygen Consumption and Singlet Oxygen Generation in Photosensitization Context

Studies on other Nile Blue derivatives have shown that they can induce photocytotoxicity, and this effect is often mediated by the generation of singlet oxygen nih.gov. The process of photosensitization typically involves the absorption of light by the photosensitizer, which then transfers energy to molecular oxygen, converting it to the highly reactive singlet oxygen. This singlet oxygen can then damage cellular components, leading to cell death. The efficiency of this process can be influenced by the subcellular localization of the photosensitizer. For instance, the redistribution of a Nile Blue derivative from lysosomes to the cytosol has been linked to a second phase of oxygen consumption during irradiation nih.gov. While specific data on oxygen consumption and singlet oxygen generation for this compound are not available, the known properties of the Nile Blue ligand suggest that these mechanisms could be relevant to its biological effects under light exposure.

Applications as Fluorescent Probes in Chemical Biology

Development of Nile Blue Derivatives as Cationic Probes for Organelles (e.g., Mitochondria)

Nile Blue and its derivatives are highly fluorescent dyes that have been extensively developed as probes for cellular imaging. Their cationic nature and lipophilicity make them particularly well-suited for targeting and visualizing specific organelles, most notably mitochondria nih.gov. The negative electrochemical potential across the inner mitochondrial membrane attracts these positively charged molecules, leading to their accumulation within this organelle.

The development of cationic Nile Blue probes has enabled high-resolution imaging of mitochondria in living cells, allowing for the study of mitochondrial dynamics such as fission and fusion nih.gov. These probes offer advantages such as good cell permeability, resistance to photobleaching, and the ability to function in live-cell imaging without the need for genetic encoding. While this compound was primarily investigated for its therapeutic potential, its fluorescent Nile Blue component suggests it could also serve as a fluorescent probe to track its own uptake and localization within cells.

Q & A

Q. What are the key spectroscopic techniques for characterizing PtCl4(nile blue)2, and how should data be interpreted?

Methodological Answer: Use UV-Vis spectroscopy to confirm ligand coordination shifts (e.g., nile blue’s absorption maxima at ~635 nm may shift upon binding to PtCl4). FTIR can identify changes in functional groups (e.g., C=N or Pt-Cl stretching vibrations). X-ray absorption spectroscopy (XANES/EXAFS) provides oxidation state and local coordination geometry of Pt centers . Cross-reference data with known Pt(IV) complexes to validate structural assignments .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Methodological Answer: Document reaction conditions rigorously (e.g., solvent purity, temperature, stoichiometric ratios). Use inert atmospheres if Pt intermediates are redox-sensitive. Validate synthesis success via elemental analysis (C/H/N/Pt ratios) and compare with theoretical values. Include control experiments (e.g., ligand-free PtCl4 reactions) to rule out unintended byproducts .

Q. What are the common pitfalls in analyzing this compound’s stability under experimental conditions?

Methodological Answer: Monitor decomposition via time-resolved UV-Vis or HPLC. Test stability in varying pH, light exposure, and temperature. Use mass spectrometry to detect ligand dissociation or oxidation products. Compare results with structurally analogous complexes (e.g., PtCl4 with other aromatic ligands) to identify trends .

Advanced Research Questions

Q. How can conflicting data on this compound’s redox behavior be resolved?

Methodological Answer: Perform cyclic voltammetry under controlled conditions (e.g., degassed electrolytes) to isolate redox events. Cross-validate with spectroelectrochemical methods (e.g., in-situ UV-Vis during electrolysis). If discrepancies persist, assess whether ligand π-backbonding or solvent interactions modulate Pt’s redox potential . Replicate experiments across labs to confirm reproducibility .

Q. What computational methods are suitable for modeling this compound’s electronic structure and ligand interactions?

Methodological Answer: Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to model ground-state geometries. Include solvent effects via implicit models (e.g., COSMO). Compare calculated spectroscopic properties (IR, UV-Vis) with experimental data to refine models. For ligand dynamics, use molecular dynamics simulations with explicit solvent molecules .

Q. How can researchers design experiments to probe this compound’s catalytic or photophysical mechanisms?

Methodological Answer: For catalysis, use kinetic studies (e.g., initial rate analysis) with varying substrates and catalyst concentrations. For photophysics, employ time-resolved fluorescence or transient absorption spectroscopy to track excited-state lifetimes. Incorporate isotopic labeling (e.g., deuterated solvents) to elucidate mechanistic pathways .

Q. What strategies address contradictions in reported ligand-binding affinities for this compound?

Methodological Answer: Standardize binding assays (e.g., isothermal titration calorimetry vs. fluorescence quenching) across studies. Account for solvent polarity and ionic strength, which affect ligand-Pt interactions. Use multivariate analysis to identify confounding variables (e.g., counterion effects) .

Data Analysis & Interpretation

Q. How should researchers statistically validate this compound’s structure-activity relationships?

Methodological Answer: Apply principal component analysis (PCA) to correlate structural descriptors (e.g., Pt-Cl bond lengths, ligand conjugation) with activity metrics (e.g., catalytic turnover, quantum yield). Use bootstrapping or Monte Carlo simulations to quantify uncertainty in derived trends .

Q. What frameworks guide hypothesis testing for this compound’s biological or material applications?

Methodological Answer: Use the PICO framework to define:

- P opulation: Target system (e.g., cancer cells, polymer matrices).

- I ntervention: this compound exposure.

- C omparison: Controls (e.g., free nile blue, other Pt complexes).

- O utcome: Measured effect (e.g., cytotoxicity, conductivity). Ensure hypotheses are falsifiable and scope aligns with experimental feasibility .

Literature & Reproducibility

Q. How can researchers critically evaluate conflicting literature on this compound’s synthesis pathways?

Methodological Answer: Compare methods for commonalities (e.g., Pt precursors, reducing agents). Assess whether spectral data (e.g., XRD, NMR) support claimed structures. Replicate key studies with orthogonal techniques (e.g., XPS for oxidation state validation). Report negative results to clarify boundary conditions .

Q. What metrics ensure rigor in reporting this compound’s experimental data?

Methodological Answer: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.